4-Hydroxy-1H-indazole-3-carboxylic acid
Description
Contextualization of the Indazole Scaffold in Pharmaceutical and Medicinal Chemistry
The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the development of therapeutic agents. nih.gov Its structural rigidity and capacity for diverse substitutions make it an ideal framework for designing molecules that can interact with a wide array of biological targets. nih.gov The presence of two nitrogen atoms in the pyrazole ring allows for various hydrogen bonding interactions, which are crucial for drug-receptor binding. nih.gov
The versatility of the indazole ring is evidenced by its presence in a range of approved drugs with diverse therapeutic applications. These include treatments for cancer, inflammation, and cardiovascular diseases. nih.gov The ability of the indazole nucleus to serve as a bioisostere for other aromatic systems, such as indole, further broadens its applicability in drug design. nih.gov
Significance of Indazole-3-carboxylic Acid Derivatives in Chemical Biology
The introduction of a carboxylic acid group at the 3-position of the indazole ring gives rise to indazole-3-carboxylic acid, a key intermediate in organic synthesis. jocpr.comgoogle.com This functional group provides a reactive handle for a variety of chemical transformations, allowing for the construction of a diverse library of derivative compounds. jocpr.comderpharmachemica.com
Indazole-3-carboxylic acid and its derivatives are frequently employed as starting materials in the synthesis of compounds with potential therapeutic applications, including nicotinic α-7 receptor agonists for neurological disorders. google.com The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. jocpr.comderpharmachemica.com
Distinctive Features and Research Relevance of the 4-Hydroxy Substitution Pattern
The placement of a hydroxyl group at the 4-position of the 1H-indazole-3-carboxylic acid backbone introduces several key features that are of significant interest in chemical research. The hydroxyl group is a hydrogen bond donor and acceptor, which can profoundly influence the molecule's interaction with biological macromolecules. This can lead to altered binding affinities and selectivities for specific targets.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)7(8(12)13)10-9-4/h1-3,11H,(H,9,10)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSXOIGNPIXBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646451 | |
| Record name | 4-Oxo-2,4-dihydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-93-7 | |
| Record name | 4-Hydroxy-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-2,4-dihydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Mechanistic Elucidation in Cellular and Subcellular Systems
Enzyme Inhibition and Modulatory Effects
Research into the enzyme inhibition profile of 4-Hydroxy-1H-indazole-3-carboxylic acid is still in a nascent stage. While related indazole compounds have demonstrated effects on various enzymes, direct evidence for the inhibitory or modulatory activity of this specific molecule is not yet available.
Kinase Inhibition Mechanisms
Derivatives of 1H-indazole-3-carboxamide have been identified as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in several signaling pathways. nih.gov The core structure of 1H-indazole-3-carboxamide has been shown to be crucial for binding and inhibitory potency. nih.gov However, studies specifically detailing the kinase inhibition profile of this compound are not currently present in the available literature.
Protease Activity Modulation
There is currently no available scientific literature describing the modulatory effects of this compound on protease activity.
Inhibition of Other Key Metabolic Enzymes
The broader class of indazole and pyrazole (B372694) derivatives has been explored for the inhibition of various metabolic enzymes. For instance, amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov Additionally, carboxylic acid derivatives of other heterocyclic compounds have been shown to inhibit enzymes like diacylglycerol acyltransferase-1 (DGAT-1). nih.gov However, specific studies on the inhibitory effects of this compound on these or other metabolic enzymes have not been reported.
Receptor Ligand Interactions and Agonist/Antagonist Properties
The interaction of this compound with specific cellular receptors has not been a focus of published research to date.
Investigation of Specific Receptor Binding Affinities (e.g., α-7 nAChR, 5-HT3 receptor)
There is no available data from receptor binding assays to indicate the affinity of this compound for the α-7 nicotinic acetylcholine (B1216132) receptor (nAChR), the 5-HT3 receptor, or other specific receptor targets.
Neuroprotective Research and Associated Molecular Mechanisms
While research on other indazole derivatives has shown activities in these areas, the strict requirement to focus solely on this compound prevents the inclusion of this related but distinct information. Further research is required to determine the specific biological profile of this particular compound.
Elucidation of Specific Intracellular Targets and Protein Interactions
The identification of specific intracellular targets and protein interactions for This compound is an area that requires further investigation, as direct binding studies for this compound are not currently published. The broader class of indazole derivatives has been shown to interact with a variety of protein targets, suggesting a rich potential for pharmacological modulation.
Notably, various indazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of numerous cellular processes. nih.govresearchgate.netuni-saarland.denih.gov For example, indazole-based compounds have been investigated as inhibitors of Aurora kinases, protein kinase CK2, and others, with implications for cancer therapy. researchgate.netnih.gov The binding of these inhibitors to the kinase domain is often directed by the core indazole scaffold, with specificity being conferred by the various substituents.
Furthermore, some indazole-3-carboxamide derivatives have been identified as modulators of cannabinoid receptors, indicating that the indazole core can serve as a scaffold for targeting G-protein coupled receptors. researchgate.netnih.gov The nature of the substituent at the 3-position, in this case a carboxylic acid, would significantly influence the binding characteristics compared to the carboxamides found in these synthetic cannabinoids.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations (Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of molecules. For indazole derivatives, DFT has been successfully used to investigate their electronic characteristics and stability nih.gov.
Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Electrostatic Potential Analysis
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and polarizability nih.gov. For related indazole derivatives, DFT calculations have been used to determine these energy values, helping to predict how the molecules might behave in chemical reactions nih.gov. A Molecular Electrostatic Potential (MEP) map would further reveal the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack nih.gov.
Tautomeric Equilibrium and Stability Studies
Indazole and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers is critical as it can significantly affect the molecule's chemical and biological properties. Computational studies on other indazoles have been performed to determine the most stable tautomer, often finding that the 1H-tautomer is energetically favored over the 2H-tautomer nih.govnih.govnih.govresearchgate.net. Such studies typically calculate the relative energies of the different forms in various environments (gas phase or in a solvent) to predict the equilibrium state nih.govnih.gov.
Prediction of Spectroscopic Parameters (NMR, IR) and Validation
DFT calculations are also employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts nih.govnih.gov. Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. These predicted spectra can then be compared with experimental data to validate the computational model and confirm the molecular structure nih.govresearchgate.net. For carboxylic acids, characteristic IR absorptions include a broad O-H stretch and a strong C=O stretch libretexts.org. The predicted chemical shifts for ¹H and ¹³C NMR are particularly useful for structural elucidation libretexts.orgyoutube.com.
Molecular Docking Studies
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Prediction of Ligand-Target Binding Modes and Affinities
Docking simulations for various indazole-based compounds have been performed to predict their binding orientation within the active site of a target protein and to estimate their binding affinity, often expressed as a binding energy score nih.gov. A lower binding energy typically suggests a more stable and favorable interaction. These studies help identify which compounds are most likely to be effective inhibitors or modulators of a specific protein target nih.govnih.gov.
Identification of Key Interacting Residues and Binding Site Characteristics
Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the protein. This includes identifying key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand nih.gov. Understanding these interactions is crucial for explaining the ligand's activity and for designing new molecules with improved potency and selectivity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. While specific MD simulation studies on 4-Hydroxy-1H-indazole-3-carboxylic acid are not extensively available in the current body of scientific literature, the principles of this technique and data from related indazole derivatives allow for a theoretical characterization of its dynamic properties.
Conformational Dynamics and Flexibility Analysis
MD simulations of various indazole derivatives have been performed to understand their structural dynamics. nih.gov For this compound, a simulation would likely reveal fluctuations in the dihedral angle of the carboxylic acid group relative to the plane of the indazole ring. The stability of different conformers would be influenced by the solvent environment and the formation of intramolecular or intermolecular hydrogen bonds. The indazole ring itself is a rigid structure, so the main source of flexibility would arise from the exocyclic carboxylic acid group. It is hypothesized that in a vacuum or a non-polar solvent, a conformation stabilized by an intramolecular hydrogen bond between the 4-hydroxyl group and the carboxylic acid's carbonyl oxygen would be prominent. In aqueous solution, this intramolecular interaction would compete with hydrogen bonding to water molecules.
Ligand-Protein Complex Stability and Interaction Dynamics
The stability and dynamics of a ligand-protein complex are crucial for understanding its biological activity. For this compound, MD simulations could elucidate how it interacts with a target protein's binding site. Studies on other indazole derivatives have shown that the indazole scaffold can participate in various non-covalent interactions, including hydrogen bonding, and hydrophobic interactions. nih.gov
In a hypothetical protein complex, the 4-hydroxyl group and the 3-carboxylic acid group of this compound would be key players in forming specific interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid can act as a hydrogen bond donor and, in its deprotonated state, as a strong hydrogen bond acceptor and can also form salt bridges with positively charged residues.
MD simulations would allow for the monitoring of the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex. Furthermore, analysis of the simulation trajectory can reveal the persistence of specific hydrogen bonds and other interactions, providing insights into the key residues responsible for binding affinity and selectivity. The dynamic cross-correlation matrices could also be calculated to understand the correlated motions between different parts of the protein upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for a series of analogs of this compound is not available, the principles of QSAR and studies on other indazole derivatives can provide a framework for understanding the structural features that might be important for its biological activity. nih.govnih.gov
A typical 3D-QSAR study on indazole derivatives involves aligning a set of molecules and then using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate their 3D properties with their biological activities. nih.gov For this compound, important descriptors in a QSAR model would likely include:
Steric descriptors: The size and shape of substituents on the indazole ring can influence how the molecule fits into a binding pocket.
Electrostatic descriptors: The distribution of charge in the molecule, particularly around the hydroxyl and carboxylic acid groups, would be critical for interactions with polar residues in a protein.
Hydrogen bond donor/acceptor fields: These fields would highlight the importance of the hydroxyl and carboxylic acid groups in forming specific hydrogen bonds with a biological target.
The contour maps generated from such a QSAR study would provide a visual representation of the regions where modifications to the structure of this compound would be expected to increase or decrease its biological activity.
Thermodynamic Properties and Enthalpy of Formation Studies
The molar standard enthalpy of formation in the gas phase for 1H-indazole-3-carboxylic acid was determined experimentally and also calculated using computational methods. researchgate.net These values provide a baseline for estimating the thermodynamic properties of this compound.
The presence of a hydroxyl group at the 4-position is expected to make the enthalpy of formation of this compound more negative (more exothermic) compared to the parent compound. This is due to the stabilizing effect of the oxygen atom's lone pairs interacting with the aromatic system and the potential for intramolecular hydrogen bonding.
Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the enthalpy of formation of this compound. These calculations would involve optimizing the molecule's geometry and then performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections to the enthalpy. The calculated gas-phase enthalpy of formation could then be used in conjunction with estimated or calculated enthalpies of sublimation to predict the enthalpy of formation in the condensed phase.
Below is a table summarizing the reported experimental and computational thermodynamic data for the closely related 1H-indazole-3-carboxylic acid, which serves as a reference for understanding the properties of the 4-hydroxy derivative.
| Compound | Method | Molar Standard Enthalpy of Formation (gas phase, kJ mol⁻¹) |
| 1H-Indazole-3-carboxylic acid | Experimental | -244.5 ± 4.5 |
| 1H-Indazole-3-carboxylic acid | Computational (deMon2k) | -253.7 |
Data sourced from a study on the enthalpy of formation of indazoles. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Research Applications
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For 4-Hydroxy-1H-indazole-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals, offering unambiguous evidence of its molecular structure.
Advanced 1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
A full suite of NMR experiments is necessary for the complete and unambiguous assignment of the ¹H and ¹³C chemical shifts of this compound. guidechem.com
¹H NMR Spectroscopy: The 1D ¹H NMR spectrum provides initial information on the number of different proton environments and their multiplicities. For the aromatic protons on the benzene (B151609) ring, a complex splitting pattern is expected. The hydroxyl and carboxylic acid protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The indazole N-H proton also presents as a broad singlet.
¹³C NMR Spectroscopy: The 1D ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon, the hydroxyl-bearing aromatic carbon, and the other carbons of the indazole ring system.
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings within the molecule. For this compound, COSY would be crucial in establishing the connectivity of the protons on the aromatic ring, showing correlations between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment allows for the definitive assignment of the carbon signals for all protonated carbons in the molecule by linking the already assigned proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons, such as the carboxylic acid carbon and the carbons at the ring junctions. For instance, correlations would be expected between the aromatic protons and the carboxylic acid carbon, as well as with the carbons of the pyrazole (B372694) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. guidechem.com This can be useful in confirming the regiochemistry and conformation of the molecule, for example, by observing correlations between the N-H proton and nearby aromatic protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| 1 (N-H) | ~11-13 (broad s) | - | C3, C7a |
| 3 (C) | - | ~140-145 | - |
| 3a (C) | - | ~120-125 | H4, H5 |
| 4 (C-OH) | - | ~150-155 | H5 |
| 5 (C-H) | ~6.8-7.0 (d) | ~110-115 | C3a, C4, C6, C7 |
| 6 (C-H) | ~7.1-7.3 (t) | ~125-130 | C4, C5, C7a |
| 7 (C-H) | ~6.9-7.1 (d) | ~115-120 | C3a, C5, C7a |
| 7a (C) | - | ~140-145 | H1, H6, H7 |
| COOH | ~12-14 (broad s) | ~165-170 | - |
| OH | ~9-10 (broad s) | - | C4, C5 |
Note: Predicted values are based on known data for similar indazole and substituted aromatic carboxylic acid structures. Actual values may vary depending on the solvent and experimental conditions.
Solid-State NMR for Polymorphic Forms and Conformation
While solution-state NMR provides information on the time-averaged structure of the molecule, solid-state NMR (ssNMR) can probe the structure in the solid phase. This is particularly valuable for identifying and characterizing different polymorphic forms, which may exhibit distinct physical properties. ssNMR can also provide insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding, present in the crystal lattice. Studies on related nitro-indazole derivatives have successfully employed solid-state NMR to characterize the compounds.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry is employed to determine the accurate mass of the molecular ion, which in turn allows for the calculation of the elemental composition. For this compound (C₈H₆N₂O₃), the expected monoisotopic mass is approximately 178.0378 Da. HRMS analysis can confirm this with high precision.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides additional structural confirmation. For carboxylic acids, characteristic losses of H₂O (18 Da), CO (28 Da), and COOH (45 Da) are common. For the indazole ring, fragmentation can involve the loss of N₂ (28 Da).
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 178 | [M]⁺ |
| 161 | [M - OH]⁺ |
| 133 | [M - COOH]⁺ |
| 132 | [M - H₂O - CO]⁺ |
| 105 | [M - COOH - N₂]⁺ |
Note: These are predicted fragmentation patterns based on the general fragmentation of carboxylic acids and indazole derivatives.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Conformational Probes
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several characteristic absorption bands. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 3300-2500 cm⁻¹. The phenolic O-H stretch will also be present in this region. The C=O stretch of the carboxylic acid will give a strong absorption band around 1710-1760 cm⁻¹. The N-H stretch of the indazole ring is expected around 3300-3400 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenol (B47542) and carboxylic acid will be found in the 1320-1210 cm⁻¹ range. An O-H wagging peak may also be observed around 900-960 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch is typically a strong band in the Raman spectrum. The aromatic ring vibrations are also usually strong. Raman spectroscopy can be particularly useful for studying the compound in aqueous solutions. Surface-enhanced Raman spectroscopy (SERS) has been used to study the adsorption of 1H-indazole on silver surfaces, indicating that the molecule interacts with the metal via the nitrogen atoms and the π-system of the ring.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | FTIR |
| N-H Stretch | 3300-3400 | FTIR |
| Aromatic C-H Stretch | >3000 | FTIR, Raman |
| C=O Stretch | 1710-1760 | FTIR, Raman |
| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman |
| C-O Stretch | 1210-1320 | FTIR |
| O-H Wag | 900-960 (broad) | FTIR |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the details of the crystal packing and the network of intermolecular interactions, such as hydrogen bonding and π-π stacking.
For this molecule, extensive hydrogen bonding is expected due to the presence of the carboxylic acid, hydroxyl, and indazole N-H groups. These interactions would likely play a crucial role in the formation of the crystal lattice. Crystal structures of related compounds, such as 1-methyl-1H-indazole-3-carboxylic acid and 4-chloro-1H-pyrazole-3-carboxylic acid, show the formation of hydrogen-bonded dimers and other supramolecular assemblies.
Table 4: Representative Crystallographic Data for a Related Indazole Carboxylic Acid Derivative (1-Methyl-1H-indazole-3-carboxylic acid)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5470 |
| b (Å) | 14.873 |
| c (Å) | 14.924 |
| β (°) | 93.10 |
| V (ų) | 1672.7 |
| Z | 8 |
Data from the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid and is presented for illustrative purposes.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Insights (if applicable)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is highly sensitive to the chirality of a molecule. As this compound itself is not chiral, it would not exhibit a CD spectrum.
However, if chiral derivatives of this compound were to be synthesized, or if it were to form complexes with chiral molecules, CD spectroscopy would be an invaluable tool for determining the absolute configuration and studying conformational changes. Methods have been developed for the chiroptical sensing of chiral carboxylic acids using their interaction with metal complexes to induce a CD signal.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of indazole derivatives, including 4-Hydroxy-1H-indazole-3-carboxylic acid, is a dynamic area of research, with a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. benthamdirect.combohrium.com Traditional synthetic pathways often involve multiple steps and may utilize harsh reagents. researchgate.net Consequently, a significant trend is the exploration of "green chemistry" principles in the synthesis of these valuable compounds. benthamdirect.combohrium.comresearchgate.net
Recent advancements have focused on catalyst-based approaches, employing transition metals to enhance the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com For instance, copper-catalyzed C-H activation and C-N/N-N coupling reactions have been developed to construct the indazole core under milder conditions. nih.gov Rhodium and palladium catalysts have also been instrumental in developing novel synthetic routes. nih.gov Furthermore, researchers are exploring the use of natural and reusable catalysts, such as lemon peel powder, under ultrasound irradiation to afford good yields in a shorter time frame. researchgate.net These methods not only improve the sustainability of the synthetic process but also open avenues for the creation of a wider range of indazole derivatives for biological screening. benthamdirect.combohrium.com
Future work in this area will likely focus on:
The use of flow chemistry to enable continuous and scalable production.
The discovery of novel, non-toxic, and recyclable catalysts to further enhance the green credentials of indazole synthesis.
Identification of Undiscovered Biological Targets and Mechanisms
While indazole derivatives have been extensively studied for their anticancer properties, particularly as kinase inhibitors, there is a vast and largely unexplored landscape of other potential biological targets. nih.govrsc.org The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. researchgate.net This inherent versatility suggests that compounds like this compound could modulate the activity of a wide range of proteins involved in various disease states.
Current research has identified several key targets for indazole derivatives, as detailed in the table below.
| Target Class | Specific Examples | Associated Diseases |
| Kinases | VEGFR, FGFR, EGFR, Tie-2, EphB4 | Cancer, Angiogenesis-related disorders |
| Enzymes | Phosphoinositide-dependent kinase-1 (PDK1) | Cancer |
| Receptors | Serotonin 5-HT3 receptor | Nausea and vomiting |
| Transcription Factors | Transcriptional enhanced associate domain (TEAD) proteins | Cancer |
Future research will likely focus on a multi-pronged approach to identify novel targets:
Phenotypic Screening: Testing indazole libraries against a wide array of cell-based assays to identify compounds with interesting biological activities, without a preconceived target.
Proteomics and Chemical Proteomics: Utilizing advanced mass spectrometry techniques to identify the direct protein binding partners of indazole derivatives within a complex biological system.
Computational Target Prediction: Employing in silico methods to predict potential binding sites and off-target effects of indazole compounds against a vast database of protein structures.
This exploration beyond the well-trodden path of kinase inhibition could uncover new therapeutic applications for indazole derivatives in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. researchgate.netbenthamdirect.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel indazole derivatives is no exception. nih.govresearchgate.net These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent to human researchers. nih.gov
AI and ML can be applied at various stages of the drug discovery pipeline:
De Novo Design: Generative models can design entirely new indazole-based molecules with desired properties, such as high potency and low toxicity. nih.govcrimsonpublishers.com
Virtual Screening: Machine learning models can rapidly screen large virtual libraries of indazole derivatives to prioritize compounds for synthesis and biological testing, thereby saving time and resources. benthamdirect.com
Predictive Modeling: AI can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target effects, of new indazole compounds before they are even synthesized. nih.gov
For example, researchers have successfully used virtual screening experiments with software like AutoDock to identify novel indazole-based inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). benthamdirect.com The integration of AI and ML is expected to accelerate the discovery of new indazole-based drugs by making the design-make-test-analyze cycle more efficient and data-driven. acs.orgnih.gov
Exploration of Hybrid Molecules Incorporating the Indazole Scaffold
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores (the active parts of a molecule) to create a single hybrid molecule with enhanced or synergistic biological activity. nih.gov The indazole scaffold is an ideal component for creating such hybrid molecules due to its versatile biological profile and synthetic tractability. researchgate.net
Researchers are actively exploring the synthesis of hybrid molecules that link the indazole core to other heterocyclic systems known for their therapeutic potential. nih.gov For instance, the combination of the indazole scaffold with moieties like benzimidazole (B57391) has led to the development of potent multi-target inhibitors. mdpi.com Another approach involves creating hybrids with natural products or their derivatives to leverage their inherent biological activities.
The design of these hybrid molecules is often guided by a deep understanding of the biological targets. For example, by linking an indazole moiety to a fragment that binds to a different site on the same protein or a different protein in the same signaling pathway, it may be possible to achieve:
Increased Potency: Through synergistic binding interactions.
Improved Selectivity: By targeting multiple proteins unique to a specific disease state.
Reduced Drug Resistance: By acting on multiple targets simultaneously, making it more difficult for resistance to develop.
The exploration of indazole-based hybrid molecules represents a promising frontier in the quest for novel and more effective therapeutics. researchgate.net
Advances in Analytical Techniques for Complex Characterization
The synthesis and biological evaluation of novel indazole derivatives like this compound necessitate the use of sophisticated analytical techniques for their comprehensive characterization. As the complexity of these molecules and their biological interactions increases, so too does the need for more advanced analytical methods.
Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are routinely used to confirm the structure and purity of newly synthesized indazole compounds. nih.govderpharmachemica.comjocpr.com High-resolution mass spectrometry (HRMS) is particularly crucial for determining the exact molecular formula. mdpi.com
Emerging trends in analytical chemistry that are poised to further enhance the characterization of indazole derivatives include:
Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are invaluable for elucidating the complex structures of indazole hybrids and for studying their interactions with biological macromolecules.
Cryo-Electron Microscopy (Cryo-EM): This powerful technique can be used to determine the high-resolution three-dimensional structure of indazole derivatives in complex with their protein targets, providing invaluable insights into their mechanism of action.
Advanced Mass Spectrometry Imaging: This technology allows for the visualization of the distribution of indazole compounds and their metabolites within tissues, providing crucial information about their pharmacokinetic and pharmacodynamic properties.
These advanced analytical techniques will be instrumental in driving the future of indazole research, enabling a deeper understanding of their chemical and biological properties and facilitating the development of the next generation of indazole-based medicines.
Q & A
Basic Research Questions
Q. What are the key analytical techniques for characterizing 4-Hydroxy-1H-indazole-3-carboxylic acid, and how are they applied?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the indazole core and hydroxyl/carboxylic acid substituents. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) and identifies impurities from synthesis .
- Example : In analogs like 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, NMR confirmed substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
Q. What are common synthetic routes for this compound and its derivatives?
- Methodological Answer : Cyclocondensation of substituted phenylhydrazines with β-ketoesters or via Pd-catalyzed cross-coupling to introduce functional groups. For example, sodium acetate-mediated reflux in acetic acid is used to cyclize intermediates (e.g., Scheme 1 in for indole-carboxylic acids) .
- Note : Boc-protection of the carboxylic acid group may prevent unwanted side reactions during synthesis .
Q. How do solubility and stability impact experimental design for this compound?
- Methodological Answer : The compound is polar due to hydroxyl and carboxylic acid groups, making it soluble in DMSO, methanol, or aqueous buffers (pH >5). Stability studies under varying temperatures (4°C vs. room temperature) and light exposure are critical. Degradation products can be monitored via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or synthetic yields across studies?
- Methodological Answer : Cross-validate analytical results using orthogonal techniques (e.g., IR spectroscopy for hydroxyl groups, X-ray crystallography for absolute configuration). For example, discrepancies in NMR shifts may arise from solvent effects (DMSO-d6 vs. CDCl3) or tautomerism in the indazole ring .
- Case Study : In thiazolidine-4-carboxylic acid derivatives, conflicting yields (e.g., 58–76% in ) were attributed to reaction time variations or purification methods (silica gel vs. recrystallization) .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Use parallel synthesis or combinatorial libraries to introduce substituents (e.g., alkylation at N1, halogenation at C5). Computational modeling (DFT or docking studies) predicts electronic effects of substituents on bioactivity. For example, methyl groups at C4 enhance metabolic stability in indazole analogs .
- Example : In , acetylthiophene derivatives were synthesized via pyrazole-carbonyl coupling, demonstrating regioselectivity challenges in heterocyclic systems .
Q. How can researchers assess the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Use fluorescence-based assays (e.g., competitive binding with fluorescent probes like those derived from 4-Hydroxyindole-3-carboxaldehyde in ) to measure inhibition constants (Ki). Validate results with orthogonal methods like surface plasmon resonance (SPR) .
- Note : Ensure compound purity >98% (via HPLC) to avoid false positives from impurities .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines (): use PPE (gloves, lab coats), fume hoods for weighing, and ethanol-based solutions for decontamination. Store at −20°C under inert gas (N2/Ar) to prevent oxidation .
- Emergency Measures : For accidental exposure, rinse skin with water for 15 minutes and consult a toxicologist for potential acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
